molecular formula C8H7F3N2O2 B1352839 4-(Trifluoromethoxy)benzamidoxime CAS No. 56935-71-8

4-(Trifluoromethoxy)benzamidoxime

Cat. No.: B1352839
CAS No.: 56935-71-8
M. Wt: 220.15 g/mol
InChI Key: COHKFOZYLCDVRK-UHFFFAOYSA-N
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Description

Contextualization within Fluorine-Containing Organic Compounds

The introduction of fluorine into organic molecules is a widely employed strategy in the development of pharmaceuticals and agrochemicals. ontosight.aiwikipedia.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physical, chemical, and biological characteristics. ontosight.ainih.gov

The trifluoromethoxy (-OCF₃) group, a key feature of 4-(Trifluoromethoxy)benzamidoxime, is of paramount importance in modern drug design and chemical synthesis. scilit.comhovione.com Its incorporation into organic molecules can significantly impact several key properties:

Lipophilicity : The trifluoromethoxy group generally increases a compound's lipophilicity, which is its ability to dissolve in fats, oils, and non-polar solvents. ontosight.ai This property is crucial in drug discovery as it affects the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. nih.govontosight.ai

Metabolic Stability : The robust nature of the C-F bonds in the trifluoromethoxy group can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net

Electronic Effects : The -OCF₃ group is a strong electron-withdrawing group, which can modulate the acidity or basicity of nearby functional groups and influence the molecule's binding interactions with biological targets. ontosight.ai

Bioavailability : By fine-tuning lipophilicity and metabolic stability, the trifluoromethoxy group can improve a drug's bioavailability, meaning a higher proportion of the administered dose reaches the systemic circulation. ontosight.ainih.gov

The strategic placement of a trifluoromethoxy group is a common tactic in medicinal chemistry to optimize the therapeutic potential of a lead compound. nih.govscilit.com

The amidoxime (B1450833) functional group, -C(=NOH)NH₂, is a valuable and versatile building block, or "synthon," in organic synthesis. nih.gov Its utility stems from its rich and diverse reactivity, allowing it to be transformed into a variety of other functional groups and heterocyclic systems. researchgate.netacs.org

Key aspects of the amidoxime group's significance include:

Synthesis of Heterocycles : Amidoximes are common precursors for the synthesis of various five-membered heterocycles, such as 1,2,4-oxadiazoles. sigmaaldrich.comsigmaaldrich.com

Bioisostere for Carboxylic Acids : The amidoxime group is often used as a bioisostere of a carboxylic acid. This means it can mimic the spatial and electronic properties of a carboxylic acid group, potentially leading to improved biological activity or better pharmacokinetic properties. nih.gov

Coordination Chemistry : The amidoxime group can act as a chelating ligand, forming stable complexes with various metal ions. This property is exploited in areas such as the extraction of heavy metals from wastewater and even the recovery of uranium from seawater. wikipedia.orgnih.govresearchgate.net

Nitric Oxide (NO) Donation : Certain amidoximes have been shown to release nitric oxide under physiological conditions. nih.gov This has led to research into their potential as therapeutic agents for conditions where NO plays a beneficial role, such as in vasodilation. nih.gov

The synthesis of amidoximes is typically straightforward, most commonly achieved through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.gov

Overview of Benzamidoxime (B57231) Derivatives in Current Chemical Research

Benzamidoxime and its derivatives are a class of compounds that continue to attract interest in various fields of chemical research. Their applications are diverse and build upon the inherent properties of the benzamidoxime scaffold.

Research involving benzimidazole (B57391) derivatives, which share structural similarities, highlights their broad pharmacological potential, including as anticancer, anticonvulsant, and antidiabetic agents. nih.govnih.gov The ability of some benzimidazole-based systems to interact with DNA has also been a significant area of study. nih.gov

In the context of this compound itself, it has been utilized as a reactant in specific analytical methods. For instance, it serves as a fluorogenic agent for the quantification of orotic acid in biological samples and in fluorescence-based methods for detecting uracil (B121893). sigmaaldrich.comsigmaaldrich.com This application leverages the specific reactivity of the amidoxime group to create a fluorescent product upon reaction with the target analyte.

The combination of the influential trifluoromethoxy group and the versatile amidoxime functionality within the stable benzene (B151609) ring framework makes this compound and related structures valuable tools for chemists exploring new synthetic methodologies and developing novel functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56935-71-8

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13)

InChI Key

COHKFOZYLCDVRK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NO)N)OC(F)(F)F

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OC(F)(F)F

Pictograms

Irritant

Origin of Product

United States

Methodologies for the Synthesis of 4 Trifluoromethoxy Benzamidoxime and Its Analogues

Established Synthetic Pathways to Benzamidoximes

The formation of the amidoxime (B1450833) functional group is a cornerstone in the synthesis of 4-(trifluoromethoxy)benzamidoxime. Several reliable methods have been developed for this transformation.

Reaction of Benzonitriles with Hydroxylamine (B1172632) or its Salts

The most common and direct method for synthesizing benzamidoximes is the reaction of a corresponding benzonitrile (B105546) with hydroxylamine or its salts. google.comnih.govrsc.org This reaction is typically carried out by refluxing the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in a solvent system like aqueous ethanol (B145695). nih.gov The base is crucial for liberating the free hydroxylamine from its salt to react with the nitrile.

A general procedure involves dissolving the nitrile, hydroxylamine hydrochloride, and sodium carbonate in a mixture of water and ethanol, followed by heating under reflux. nih.gov After the reaction is complete, the ethanol is typically removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate (B1210297) to isolate the desired amidoxime. nih.gov This method is widely applicable and has been used to synthesize a variety of substituted benzamidoximes. nih.gov

For instance, the synthesis of various amidoxime derivatives has been reported with high yields using this protocol. nih.gov In a typical procedure, 2.5 mmol of the nitrile is reacted with 10.0 mmol of hydroxylamine hydrochloride and 5.0 mmol of sodium carbonate. nih.gov

ReactantReagentsConditionsProductYield
BenzonitrileHydroxylamine hydrochloride, Sodium carbonate, Water, EthanolReflux, 3hBenzamidoxime (B57231)81% rsc.org
Substituted NitrilesHydroxylamine hydrochloride, Sodium carbonate, Water, EthanolRefluxSubstituted AmidoximesHigh Yields nih.gov

This table summarizes the general conditions for the synthesis of benzamidoximes from benzonitriles.

It has been noted that the presence of trace metal ions, such as iron, can negatively impact the reaction yield. google.com To counteract this, the addition of a chelating agent can stabilize the reaction and lead to consistently high yields, making the process more suitable for industrial applications. google.com

One-Pot Synthetic Approaches for Amidoxime Formation

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the formation of amidoximes have been developed. These methods often start from materials other than nitriles, such as carboxylic acids or amides. nih.govnih.gov

One such approach involves the dehydrative condensation of carboxylic acids or amides with hydroxylamine hydrochloride, mediated by reagents like triphenylphosphine (B44618) and iodine. nih.govnih.gov This method allows for the direct synthesis of N-substituted amidoximes under mild conditions and with short reaction times. nih.govnih.govrsc.org The procedure is versatile, accommodating a variety of N-aryl and N-alkyl substituents. nih.govnih.gov

Another innovative one-pot method involves a palladium-catalyzed cyanation of aryl or heteroaryl halides, followed by an in-situ amidoximation. rsc.org This "one-pot" reaction provides a streamlined route to aryl-substituted amidoximes with diverse functional groups. rsc.org

Starting MaterialKey ReagentsProductReference
Carboxylic Acids/AmidesPh₃P, I₂, Et₃N, NH₂OH·HClN-substituted Amidoximes nih.govnih.gov
Aryl/Heteroaryl HalidesPd catalyst, Cyanide source, NH₂OHAryl/Heteroaryl Amidoximes rsc.org

This interactive table outlines different one-pot synthetic strategies for amidoxime formation.

Alternative Synthetic Routes to Amidoxime Structures

Beyond the traditional nitrile route and one-pot syntheses, other methods for constructing the amidoxime moiety exist. One notable alternative is the conversion of N-acyl amidines to amidoximes. rsc.org This approach can be particularly useful in the synthesis of complex molecules, such as nucleoside analogues, where direct conversion of an N-acyl group to a hydroxylamino group is desired. rsc.org

Strategies for Incorporating the Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy (OCF₃) group onto the aromatic ring is a critical step in the synthesis of this compound. This group imparts unique electronic properties and lipophilicity, which are highly desirable in medicinal and agricultural chemistry. nih.govrsc.orgnih.gov

Direct Trifluoromethoxylation Methodologies

Direct methods for introducing the OCF₃ group onto an aromatic ring have been a significant area of research. These methods aim to directly convert a C-H or a C-OH bond to a C-OCF₃ bond.

Recent advancements have led to the development of catalytic methods for the direct trifluoromethoxylation of arenes. nih.gov These reactions often utilize specialized reagents, such as electrophilic trifluoromethylating agents like Togni's reagents, in the presence of a catalyst. nih.govmdpi.com For example, the trifluoromethoxylation of N-aryl-N-hydroxylamines followed by a thermally induced rearrangement can yield trifluoromethoxylated aromatic compounds. rsc.orgmdpi.com

Another direct approach involves the reaction of phenols with reagents that can deliver the OCF₃ group. However, these reactions can be challenging due to the reactivity of the phenol (B47542) and the stability of the trifluoromethoxylating agent. mdpi.com

SubstrateReagent(s)Key FeatureReference
N-Aryl-N-hydroxylaminesTogni reagent II, Cs₂CO₃O-Trifluoromethylation followed by rearrangement nih.govmdpi.com
PhenolsElectrophilic trifluoromethylating reagentsDirect conversion of OH to OCF₃ mdpi.com

This table highlights direct methods for introducing the trifluoromethoxy group.

Indirect Approaches for OCF₃ Introduction in Aromatic Systems

Indirect methods for introducing the trifluoromethoxy group often involve the synthesis of a precursor molecule that is then converted to the desired trifluoromethoxy-substituted arene.

A classical indirect method is the Swarts reaction, which involves the fluorination of a trichloromethoxy group with a fluoride (B91410) source like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF). google.com For example, 4-(trichloromethoxy)benzene can be converted to 4-(trifluoromethoxy)benzene using anhydrous HF. google.com This intermediate can then be further functionalized to introduce the amidoxime group.

Another indirect strategy begins with a pre-functionalized aromatic ring, such as 1-bromo-4-(trifluoromethoxy)benzene. This compound can undergo a variety of cross-coupling reactions or other transformations to introduce a nitrile group, which is then converted to the amidoxime as described in section 2.1.1.

A further indirect route involves the diazotization of 4-(trifluoromethoxy)aniline, followed by a Sandmeyer-type reaction to introduce a cyano group, which can subsequently be converted to the amidoxime. google.com

Influence of the Trifluoromethoxy Group on Reaction Yields and Stereoselectivity

The primary route for synthesizing this compound involves the nucleophilic addition of hydroxylamine to the corresponding precursor, 4-(Trifluoromethoxy)benzonitrile. nih.gov The trifluoromethoxy (-OCF₃) group, positioned at the para-position of the benzene (B151609) ring, exerts a profound influence on the reaction's outcome due to its potent electronic and steric properties.

Influence on Reaction Yields:

The -OCF₃ group is strongly electron-withdrawing, a characteristic that significantly increases the electrophilicity of the nitrile carbon atom. quora.com This enhanced electrophilicity should theoretically facilitate the nucleophilic attack by hydroxylamine, potentially leading to faster reaction rates compared to benzonitriles bearing electron-donating groups.

While specific yield data for this compound compared to other substituted benzamidoximes under identical conditions is not extensively documented in publicly available literature, the general principles of electronic effects in aromatic systems provide a strong basis for understanding these reactivity patterns. The destabilization of the conjugate base by electron-donating groups can hinder reactivity, whereas electron-withdrawing groups can enhance it, though potentially at the cost of selectivity if side reactions are not suppressed. otterbein.edu

Influence on Stereoselectivity:

Amidoximes can exist as (E) and (Z) geometric isomers due to the restricted rotation around the C=N double bond. nih.govstudymind.co.uk The relative stability of these isomers and the ratio in which they are formed can be influenced by steric and electronic factors, as well as reaction conditions like temperature and solvent. researchgate.net

Table 1: Factors Influencing Stereoselectivity in Amidoxime Synthesis
FactorInfluence on E/Z Isomer RatioExample/Note
Substituent Effects The steric bulk and electronic nature of the substituent on the aromatic ring can favor one isomer over the other.The (Z)-oxime is often the more stable configuration. nih.gov
Reaction Temperature Can alter the position of the equilibrium between the (E) and (Z) isomers. researchgate.netEquilibration of a mixture of isomers is often temperature-dependent.
Catalyst/Additives Reagents used for the synthesis can also catalyze the interconversion of (E) and (Z) isomers. researchgate.netAcid or base catalysts can influence the final isomer ratio.
Solvent Solvation effects can play a role in stabilizing one isomer over the other.Polar solvents might favor the more polar isomer through dipole-dipole interactions.

For this compound, the specific E/Z ratio obtained during synthesis is not widely reported. However, it is common for the synthesis of oximes to yield a mixture of isomers, which may require separation by chromatography or recrystallization if a single isomer is desired for subsequent applications. researchgate.net The development of stereoselective synthetic methods for specific amidoxime isomers remains an active area of research.

Advanced Synthetic Techniques Applicable to this compound Derivatization

To overcome the limitations of traditional batch synthesis, such as safety concerns, scalability issues, and sometimes moderate yields, advanced synthetic techniques are being increasingly applied to the synthesis of fine chemicals, including benzamidoxime derivatives.

Microflow and continuous flow reactors offer significant advantages for chemical synthesis, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and ease of scalability. capes.gov.br These systems are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of amides from nitriles, a reaction closely related to amidoxime formation, has been successfully demonstrated in continuous-flow systems, often resulting in excellent yields and high purity. researchgate.net For instance, the hydrolysis of various nitriles to primary amides using hydrogen peroxide has been developed as a continuous-flow process, highlighting the improved safety and scalability of this approach. researchgate.net

Table 2: Advantages of Flow Chemistry for Benzamidoxime Synthesis
AdvantageDescriptionRelevance to Amidoxime Synthesis
Enhanced Safety Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions.The reaction with hydroxylamine can be energetic; flow reactors confine the reaction to a small, controlled space.
Precise Temperature Control High surface-area-to-volume ratio allows for efficient heat exchange.Minimizes temperature gradients and reduces the formation of thermal byproducts, leading to higher purity.
Improved Yield and Selectivity Precise control over residence time and stoichiometry can optimize product formation.Can suppress the formation of benzamide (B126) byproducts by optimizing the reaction window.
Scalability Production can be increased by running the reactor for longer periods ("scaling out") rather than increasing vessel size.Facilitates easier transition from laboratory-scale synthesis to industrial production.

Catalysis offers a powerful tool for improving the efficiency, selectivity, and environmental footprint of chemical syntheses. Several catalytic strategies are applicable to the formation of amidoximes from their nitrile precursors.

Transition Metal Catalysis: Transition metal complexes have been developed to catalyze the hydration of nitriles to amides under mild conditions, circumventing the need for harsh acidic or basic reagents. orgsyn.org For example, rhodium catalysts have been used in the rearrangement of oximes to amides, a process that proceeds through a nitrile intermediate. orgsyn.org While not a direct synthesis of amidoximes, this demonstrates the utility of transition metals in activating the nitrile group. Heterogeneous catalysts, such as those based on copper, have also been employed for the one-pot synthesis of nitriles and amides from aldehydes. orgsyn.org

Byproduct Suppression through Catalysis: A significant challenge in the synthesis of fluorinated benzamidoximes is the formation of amide byproducts, often promoted by trace metal impurities. A patented process describes a method to achieve stable, high yields by reacting the benzonitrile with hydroxylamine in the presence of a chelating agent. The chelating agent sequesters deleterious metal ions, preventing them from catalyzing the undesired side reaction and thereby preserving the yield of the target amidoxime.

Ionic Liquids as Catalytic Solvents: Recent studies have explored the use of ionic liquids as solvents for the reaction between nitriles and hydroxylamine. rsc.org Theoretical and experimental results indicate that specific ionic liquids can reduce reaction times and, crucially, eliminate the formation of the amide side-product. rsc.org This approach offers a pathway to a faster, more selective, and potentially greener synthesis of amidoximes.

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethoxy Benzamidoxime

Reactions of the Amidoxime (B1450833) Moiety

The amidoxime functional group, -C(=NOH)NH₂, is a versatile synthon in organic chemistry, known for its ability to participate in a variety of transformations, particularly in the synthesis of heterocyclic compounds.

4-(Trifluoromethoxy)benzamidoxime is a valuable precursor for the synthesis of 3-substituted-1,2,4-oxadiazoles, a class of heterocycles recognized as bioisosteres of esters and amides in medicinal chemistry. chim.itsigmaaldrich.comresearchgate.netsigmaaldrich.com The general and widely applied method for constructing the 1,2,4-oxadiazole (B8745197) ring involves the [4+1] cycloaddition, where four atoms come from the amidoxime and one from a carboxylic acid derivative. chim.it

The reaction typically proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the stable 1,2,4-oxadiazole ring. chim.itmdpi.com Various synthetic strategies have been developed to facilitate this transformation, showcasing the reactivity of the amidoxime group under different conditions.

Common Methods for 1,2,4-Oxadiazole Synthesis from Amidoximes:

Reagent/ConditionDescriptionReference
Acyl Chlorides Amidoximes react with acyl chlorides, often in the presence of a base like pyridine (B92270) or in a biphasic system like KOH/DMSO, to form the O-acylated intermediate which cyclizes to the oxadiazole. mdpi.comrjptonline.orgnih.gov
Carboxylic Acids Direct condensation with carboxylic acids is achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the acid. chim.it
Anhydrides Reaction with anhydrides, such as succinic anhydride (B1165640), can occur under solvent-free conditions at elevated temperatures to yield the corresponding oxadiazole. rjptonline.org
Nitriles A one-pot reaction with nitriles, often catalyzed by PTSA-ZnCl₂, provides a direct route to 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.org
Microwave Irradiation Microwave-assisted synthesis, for instance with trichloroacetoamidoxime and benzoyl chlorides, can significantly shorten reaction times. rjptonline.org
Oxidative Cyclization Electrochemical methods or the use of oxidants like iodine can achieve dehydrogenative cyclization of N-benzyl amidoximes to form the oxadiazole ring. nih.govrsc.org

These methods demonstrate the versatility of the amidoxime moiety in this compound, allowing it to be readily converted into a key heterocyclic system while the trifluoromethoxy group remains intact. sigmaaldrich.comsigmaaldrich.com

The amidoxime group possesses two nucleophilic centers, the nitrogen and oxygen atoms, making both N- and O-substitution reactions possible.

O-Substitution: The most common O-substitution is O-acylation, which is the key initial step in the synthesis of 1,2,4-oxadiazoles from carboxylic acids or acyl chlorides. chim.it The resulting O-acylamidoxime can be a stable, isolable intermediate before the final cyclization step. mdpi.comnih.gov This highlights the nucleophilic character of the oxime oxygen.

N-Substitution: While less common as a primary reaction, N-substituted amidoximes are important substrates. For example, N-benzyl amidoximes are used in oxidative cyclization reactions to produce 1,2,4-oxadiazoles. nih.govrsc.org This indicates that N-substituted derivatives of this compound could be prepared and subsequently used in further synthetic transformations.

The interaction of amidoximes with carbonyl compounds is less focused on direct condensation and more on the catalytic potential of the amidoxime. Research on benzamidoxime (B57231), the parent compound of this compound, has shown it to be an effective, renewable catalyst for the crotylation of various aldehydes using potassium crotyltrifluoroborates. scielo.org.mxresearchgate.net

In this reaction, benzamidoxime facilitates the formation of homoallylic alcohols from aldehydes in a biphasic system. researchgate.net The reaction is highly diastereoselective and chemoselective, proceeding with good to excellent yields. scielo.org.mx Notably, the reaction with α,β-unsaturated aldehydes results exclusively in the 1,2-addition product. researchgate.net While this demonstrates a catalytic role rather than a direct transformation of the amidoxime, it confirms a significant interaction between the amidoxime functional group and aldehydes.

Transformations Involving the Trifluoromethoxy Aromatic System

The functionalization of the trifluoromethoxy group is challenging due to the high dissociation energy of the carbon-fluorine bonds. researchgate.net However, significant progress has been made in the selective activation of a single C-F bond in Ar-CF₃ and Ar-OCF₃ systems, providing a route to valuable gem-difluoro compounds. researchgate.netsioc-journal.cn

Strategies for Selective C-F Bond Functionalization:

MethodDescriptionReference
Nucleophilic Addition/Defluorination This approach involves the attack of a nucleophile on the trifluoromethyl group, leading to the displacement of a fluoride (B91410) ion. sioc-journal.cn
Acid-Promoted Defluorination Lewis or Brønsted acids can promote the cleavage of a C-F bond, often enabling subsequent reactions like Friedel-Crafts-type arylations. sioc-journal.cn
Transition-Metal Catalysis Transition metals can catalyze the migratory insertion into a C-F bond, followed by defluorination to yield functionalized products. sioc-journal.cn
Ortho-Directing Groups The presence of a directing group, such as an ortho-silyl group, can assist in the selective cleavage of a single C-F bond in trifluoromethylarenes. researchgate.net

These advanced methods, while not yet reported specifically for this compound, are applicable to the trifluoromethoxy aromatic system it contains. They represent potential pathways for modifying the -OCF₃ group to an -OCF₂- moiety, further diversifying the molecular scaffold. researchgate.net

A significant feature of the trifluoromethoxy group is its remarkable chemical stability. It is generally robust and unreactive under a wide range of conditions, including those that are acidic, basic, or oxidative. mdpi.com This stability is crucial as it allows for extensive chemical manipulation of other functional groups on the molecule, such as the amidoxime moiety, without affecting the -OCF₃ group.

The successful synthesis of 1,2,4-oxadiazoles from this compound under various conditions serves as a testament to this stability:

Basic Conditions: Cyclization reactions are frequently carried out in the presence of strong bases like potassium hydroxide (B78521) in DMSO. mdpi.comnih.gov

Acidic Conditions: The use of acid catalysts, such as Montmorillonite-K10, is also a viable strategy for transformations involving the amidoxime group. chim.it

Oxidative Conditions: Oxidative cyclization methods, employing electrochemical techniques or chemical oxidants, proceed efficiently without degrading the trifluoromethoxy substituent. rsc.org

This inherent stability ensures that the trifluoromethoxy group is retained throughout multi-step synthetic sequences, preserving its beneficial electronic and steric properties in the final target molecules. mdpi.com

Mechanistic Studies of this compound Reactions

The amidoxime functional group, -C(NH₂)=NOH, is a versatile precursor for the synthesis of various heterocyclic compounds, most notably oxadiazoles. The reactions of this compound are expected to follow these general pathways, with the trifluoromethoxy group influencing the reaction rates and conditions.

The conversion of amidoximes to 1,2,4-oxadiazoles is a common derivatization pathway. This transformation typically involves the reaction of the amidoxime with an acylating agent, followed by a cyclization-dehydration step. One proposed general mechanism involves the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. This intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the amino nitrogen onto the carbonyl carbon. Subsequent elimination of a water molecule leads to the formation of the stable aromatic 1,2,4-oxadiazole ring.

Another potential pathway, particularly under oxidative conditions, involves the formation of a transient N-haloamidoxime intermediate. In the presence of a base, this intermediate can undergo dehydrohalogenation to form a nitrene-like species, which then cyclizes to the oxadiazole.

Furthermore, the synthesis of 1,3,4-oxadiazoles from acylhydrazides, which can be conceptually related to reactions involving amidoxime derivatives, has been studied. For instance, the trifluoroacetic anhydride (TFAA)-mediated formation of 1,3,4-oxadiazoles from acylhydrazides proceeds through competing N- and O-trifluoroacylation pathways, leading to different product outcomes depending on the reaction conditions. researchgate.net While not a direct study of this compound, this highlights the complexity of cyclization reactions involving similar functionalities.

A general representation of the derivatization of a benzamidoxime to a 1,2,4-oxadiazole is presented in the table below.

StepDescriptionIntermediate/Product
1. AcylationThe amidoxime is acylated, typically with an acid chloride or anhydride, to form an O-acylamidoxime.O-Acylamidoxime
2. CyclizationIntramolecular nucleophilic attack by the amino nitrogen on the carbonyl carbon.Dihydro-oxadiazole intermediate
3. DehydrationElimination of a water molecule to form the aromatic oxadiazole ring.1,2,4-Oxadiazole

The functional groups of this compound play a crucial role in its reactivity. The amidoxime group provides the necessary nucleophilic centers (the amino nitrogen and the oxime oxygen) for derivatization reactions. sigmaaldrich.com

The trifluoromethoxy (-OCF₃) group at the para-position of the benzene (B151609) ring is a key modulator of the reactivity of the amidoxime moiety. This group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electron-withdrawing effect influences the acidity of the N-OH proton of the amidoxime group, making it more acidic compared to unsubstituted benzamidoxime. An increase in acidity can facilitate deprotonation, which may be a key step in certain reaction mechanisms, particularly in coordination chemistry and base-catalyzed reactions.

The electron-withdrawing nature of the trifluoromethoxy group would also be expected to decrease the nucleophilicity of the amino group. This could potentially slow down reactions where the amino group acts as the primary nucleophile. However, by making the carbon of the C=NOH group more electrophilic, it could accelerate reactions involving nucleophilic attack at this position. The precise impact of the trifluoromethoxy group on reaction outcomes will depend on the specific mechanism of the transformation .

Coordination Chemistry of Amidoximes

The amidoxime functional group is an excellent ligand for a variety of metal ions due to the presence of both a hard donor (the oxime oxygen) and a borderline donor (the imino nitrogen), allowing for the formation of stable chelate complexes.

Amidoxime derivatives are well-documented to form stable complexes with a wide range of metal ions, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and uranyl(II). The coordination typically occurs through the nitrogen of the imino group and the oxygen of the oxime group, forming a stable five-membered chelate ring. The amidoxime can coordinate as a neutral ligand or, more commonly, as a deprotonated ligand where the proton of the N-OH group is lost upon coordination.

While specific studies on the coordination complexes of this compound were not found in the reviewed literature, the general behavior of benzamidoximes suggests that it would readily form such complexes. For instance, metal complexes of [4-methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] have been synthesized and characterized, demonstrating the ability of substituted benzamide-type ligands to coordinate with transition metals. researchgate.net Similarly, the synthesis of metal complexes with 2-(4-nitrophenyl)-1H-benzimidazole highlights the coordination potential of related heterocyclic systems. nih.gov

The table below lists metal ions that are known to form stable complexes with amidoxime-containing ligands.

Metal IonTypical Coordination GeometryReference
Copper(II)Square planar, Octahedral researchgate.net
Nickel(II)Square planar, Octahedral researchgate.net
Cobalt(II)Octahedral researchgate.net
Zinc(II)Tetrahedral, Octahedral nih.gov
Uranyl(VI)Pentagonal bipyramidal, Hexagonal bipyramidal-
Ytterbium(III)Varies rsc.org

The amidoxime functional group is a versatile ligand with several key properties:

Bidentate Chelation: As mentioned, it typically acts as a bidentate N,O-donor ligand, forming a stable five-membered ring with a metal ion.

Acidity and Deprotonation: The N-OH group is acidic and can be deprotonated upon coordination, leading to the formation of anionic amidoximate complexes. This deprotonation is often facilitated by the presence of the metal ion.

Tautomerism: Amidoximes can exist in tautomeric forms, which can influence their coordination behavior.

Bridging Ligand: In some cases, the amidoxime group can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes.

The electronic properties of substituents on the phenyl ring can significantly influence the ligand properties of benzamidoximes. The strongly electron-withdrawing trifluoromethoxy group in this compound is expected to increase the acidity of the N-OH proton. This would likely make the ligand a better coordinator in its deprotonated form and could potentially influence the stability of the resulting metal complexes. The pKa of the ligand is a crucial factor in determining its reactivity and coordination ability at a given pH. maastrichtuniversity.nl The electron-withdrawing nature of the trifluoromethoxy group would lower the pKa of the N-OH proton, making deprotonation and subsequent coordination more favorable at lower pH values compared to electron-donating or unsubstituted analogues.

Spectroscopic and Computational Elucidation of 4 Trifluoromethoxy Benzamidoxime Structure and Reactivity

Advanced Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is indispensable for the unambiguous characterization of 4-(Trifluoromethoxy)benzamidoxime. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a comprehensive map of the atomic connectivity and electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Key resonances would include those for the carbon atoms of the benzene (B151609) ring, the amidoxime (B1450833) carbon (C=N), and the carbon of the trifluoromethoxy group (-OCF₃). The carbon attached to the trifluoromethoxy group will show a characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the trifluoromethoxy group and the amidoxime moiety.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the trifluoromethoxy group. For comparison, the ¹⁹F NMR spectrum of a related compound, 4-(Trifluoromethoxy)benzenesulfonyl fluoride (B91410), shows a singlet for the -OCF₃ group at -58.10 ppm. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H7.2 - 7.8DoubletAromatic protons
¹H7.2 - 7.8DoubletAromatic protons
¹H5.0 - 6.0Broad Singlet-NH₂ protons
¹H9.0 - 10.0Singlet-OH proton
¹³C115 - 135Multiple signalsAromatic carbons
¹³C~145SingletAmidoxime carbon (C=N)
¹³C~120Quartet-OCF₃ carbon
¹⁹F-58 to -60Singlet-OCF₃ group

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, O-H, C=N, and C-F bonds. The N-H stretching vibrations of the amino group typically appear as two bands in the region of 3400-3200 cm⁻¹. The O-H stretching of the oxime group is expected to be a broad band around 3300-3100 cm⁻¹. The C=N stretching vibration of the amidoxime group should be observable in the 1680-1640 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethoxy group are anticipated in the 1300-1100 cm⁻¹ range. A certificate of analysis for this compound confirms that its IR spectrum is consistent with its structure. chemsrc.com

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The aromatic C=C stretching vibrations should give rise to strong signals in the 1600-1450 cm⁻¹ region. The symmetric stretching of the C-O-C linkage of the trifluoromethoxy group and the C-C bonds of the benzene ring would also be Raman active.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Technique
N-H stretch (amino)3400-3200IR
O-H stretch (oxime)3300-3100 (broad)IR
C=N stretch (amidoxime)1680-1640IR, Raman
C=C stretch (aromatic)1600-1450IR, Raman
C-F stretch (-OCF₃)1300-1100 (strong)IR

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (MW = 220.15 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 220. The fragmentation of benzamidoxime (B57231) derivatives typically involves cleavage of the N-O bond and the C-C bond between the aromatic ring and the amidoxime group. The loss of the amino group (-NH₂) or the hydroxylamino group (-NHOH) are also common fragmentation pathways. The presence of the trifluoromethoxy group would likely lead to characteristic fragments containing this moiety, such as the 4-(trifluoromethoxy)phenyl cation.

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the structure of the closely related 4-(Trifluoromethyl)benzamidoxime has been determined. nih.gov This suggests that the trifluoromethoxy derivative is also amenable to crystallographic analysis. Such a study would reveal the precise geometry of the amidoxime group, the conformation of the trifluoromethoxy group relative to the benzene ring, and the nature of the hydrogen bonding network in the crystal lattice.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. For this compound, XPS would be able to distinguish between the different nitrogen and oxygen environments in the amidoxime group. The high-resolution spectrum of the F 1s region would confirm the presence of the trifluoromethoxy group, and the C 1s spectrum would reveal the different carbon environments, including the aromatic carbons, the amidoxime carbon, and the carbon of the -OCF₃ group.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental data and to gain deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.org For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: This provides theoretical bond lengths and angles which can be compared with experimental data from X-ray crystallography, if available.

Predict spectroscopic properties: DFT calculations can be used to simulate NMR chemical shifts, IR and Raman vibrational frequencies, and electronic absorption spectra. These theoretical predictions can aid in the assignment of experimental spectra.

Analyze the electronic structure: Parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be calculated to understand the molecule's reactivity and intermolecular interactions. For instance, the electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. rsc.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional geometry. nih.gov This process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, and torsional motions) of the atoms. While experimental infrared (IR) and Raman spectra for this compound are not readily found, theoretical calculations can predict these spectra. mdpi.com The calculated vibrational frequencies are often scaled to better match experimental values due to the approximations inherent in the calculations. scirp.org

Illustrative Predicted Vibrational Frequencies for this compound

The following table presents an illustrative set of predicted vibrational frequencies for key functional groups in this compound, based on typical ranges observed for related compounds in DFT studies.

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
O-H (oxime)Stretching~3600
N-H (amine)Asymmetric Stretching~3500
N-H (amine)Symmetric Stretching~3400
C-H (aromatic)Stretching3100-3000
C=N (oxime)Stretching~1650
C-F (in OCF₃)Stretching1200-1000
C-O-CAsymmetric Stretching~1250

This table is illustrative and based on data from analogous compounds. Specific values for this compound would require dedicated DFT calculations.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this includes modeling its synthesis and subsequent reactions. A common synthesis route for amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632). rsc.orgrsc.org

Theoretical modeling can elucidate the step-by-step mechanism of this transformation. This involves identifying the reactants, products, and any intermediates that may form. Crucially, computational methods can locate the transition state for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.

Applications of 4 Trifluoromethoxy Benzamidoxime and Its Derivatives in Material Science and Analytical Chemistry

Utilization in Metal Ion Sequestration and Adsorption Technologies

The amidoxime (B1450833) functional group, -C(=NOH)NH₂, is renowned for its exceptional ability to chelate a wide array of metal ions. This characteristic is central to its application in environmental and industrial processes requiring the separation and removal of dissolved metals.

The development of adsorbent materials functionalized with amidoxime groups represents a significant strategy for combating heavy metal and radionuclide water pollution. nih.govnih.gov These materials leverage the strong chelating affinity of the amidoxime group for various metal ions. nih.gov Researchers have successfully grafted these functional groups onto diverse substrates, including macroporous carbon, polyethylene (B3416737), and polyvinylidene fluoride (B91410) (PVDF), to create high-capacity adsorbents. nih.govnih.govdntb.gov.ua

Amidoxime-functionalized materials are particularly effective for the removal of hazardous heavy metals such as lead, copper, cadmium, and mercury. nih.govnih.gov A key area of application is in the extraction of radionuclides, with amidoxime-based adsorbents being well-known for their high efficacy in sequestering uranium (in the form of the uranyl ion, UO₂²⁺) from aqueous solutions, including seawater. nih.gov The strong bonding between the amidoxime group and uranyl ions underpins this distinctive functionality. nih.gov For instance, amidoxime-functionalized macroporous carbon has been developed into electrode materials for electrochemical water purification, capable of rapidly reducing heavy metal concentrations to levels below 5 parts per billion. nih.gov Similarly, adsorbents created by modifying waste polyethylene with amidoxime groups have demonstrated high efficiency in removing multiple heavy metals from wastewater. nih.gov

Table 1: Examples of Amidoxime-Functionalized Adsorbents and Target Metal Ions
Substrate MaterialTarget PollutantsKey FindingsReference
Macroporous CarbonHeavy metal ions (e.g., lead, mercury, copper)Functions as a self-refreshing electrode material for rapid, high-capacity water cleaning. nih.gov
Low-Density Polyethylene (LDPE)Heavy metal ions (UO₂²⁺, Pb²⁺, Co²⁺, Cd²⁺, Cu²⁺)Demonstrates robust chelation activity and high efficiency in wastewater treatment. Particularly effective for uranium. nih.gov
Polyvinylidene Fluoride (PVDF)Heavy metal ions (e.g., Pb²⁺) and organic contaminantsCreates chelating membranes for the synchronous removal of mixed pollutants from wastewater. dntb.gov.ua
Polyacrylic ResinRare earth ions (La³⁺, Ce³⁺, Y³⁺)Shows high adsorption capacity for rare earth elements through its hydroxamic acid functional groups, which are related to amidoximes. nih.gov

The mechanism underlying the sequestration of metals by amidoxime-functionalized materials is primarily based on metal-ligand complexation, a process often referred to as chelation. nih.govnih.gov The amidoxime group contains both nitrogen and oxygen atoms with lone pairs of electrons, which act as donor sites. nih.gov These sites can form strong, stable coordinate bonds with a single metal ion, creating a ring-like structure known as a chelate. nih.govnih.gov This chelation is the driving force for the high selectivity and strong binding observed between these materials and target metal ions. nih.govnih.gov

This process is a fundamental aspect of ion exchange and adsorption technology, which provides a framework for separation, concentration, and purification. nih.govfarabi.university In this context, the functionalized solid material (the adsorbent) selectively transfers solutes (the metal ions) from the liquid phase to its surface. farabi.university The interaction can be described in two stages:

Ion Exchange: Initially, metal cations in the solution may be attracted to the negatively charged surface or functional groups of the adsorbent, displacing other, more weakly bound ions. farabi.universityapplexion.com

Complexation: Subsequently, the strong chelation between the amidoxime groups and the metal ion forms a stable complex, effectively sequestering the metal onto the solid support. nih.govnih.gov

Kinetic studies have shown that this adsorption process is often spontaneous. nih.govscispace.com The efficiency of these materials can be regenerated by treating them with an acidic solution, which protonates the amidoxime groups, releasing the bound metal ions and allowing the adsorbent to be reused. nih.gov

Role as Building Blocks in the Synthesis of Complex Organic Scaffolds

Beyond material science, 4-(trifluoromethoxy)benzamidoxime serves as a versatile synthon in organic chemistry, providing a valuable starting point for the creation of more complex molecules, particularly heterocyclic compounds.

This compound is a recognized reactant for the synthesis of various heterocyclic systems. sigmaaldrich.comscientificlabs.co.uk Its primary utility in this area is as a precursor for the construction of oxadiazole rings. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie Specifically, it is used to synthesize 1,2,4-oxadiazoles. This transformation typically involves the reaction of the amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). The amidoxime's nucleophilic amino group attacks the carbonyl carbon of the acylating agent, followed by an intramolecular cyclization and dehydration to form the stable five-membered oxadiazole ring.

The resulting 3-substituted-5-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazoles are themselves important scaffolds in medicinal chemistry and material science. The ability to easily introduce a wide variety of substituents at the 3-position (by varying the acylating agent) makes this a powerful method for generating diverse molecular libraries. The general reactivity of the amidoxime group also suggests its potential use in synthesizing other heterocyclic systems like 1,2,4-triazoles or thiazoles, which are common targets in drug discovery. nih.govmdpi.com

Table 2: Heterocyclic Systems Derived from Amidoxime Precursors
PrecursorResulting Heterocyclic SystemGeneral Reaction TypeReference
This compound1,2,4-OxadiazolesReaction with acylating agents (e.g., anhydrides, acyl chlorides) followed by cyclization. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie
General Acetohydrazides (related precursors)1,2,4-Triazole-3-thionesReaction with isothiocyanates to form thiosemicarbazides, followed by cyclization. nih.gov
General Acetohydrazides (related precursors)1,3,4-Oxadiazole-2-thioneReaction with carbon disulfide followed by cyclization. nih.gov
Thiourea and Benzaldehyde (example of pyrimidine (B1678525) synthesis)PyrimidinesBiginelli cyclocondensation reaction. mdpi.com

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound, with its distinct functional groups, is a valuable synthon for complex molecule synthesis. scientificlabs.ie Its utility extends to multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single synthetic step to form a product that incorporates the majority of the atoms from the starting materials. nih.gov

The amidoxime moiety possesses both a nucleophilic amine (NH₂) and a nucleophilic oxime hydroxyl group (OH), making it an ideal candidate for participation in MCRs. For example, it could potentially act as the amine component in reactions like the Ugi or Passerini reactions, or variations thereof. While specific literature detailing the use of this compound in well-known MCRs is not prevalent, its structural features align with the requirements for such transformations, suggesting its potential as a building block for the rapid construction of complex and diverse chemical entities.

Applications in Advanced Analytical Methodologies

The reactivity of this compound has been harnessed to develop highly sensitive and specific methods for quantitative analysis in biological and chemical systems. Its primary role is as a fluorogenic derivatizing agent. sigmaaldrich.comscientificlabs.co.uk

In this capacity, it is used in a fluorescence-deriving reaction to quantify uracil (B121893). sigmaaldrich.comsigmaaldrich.comscientificlabs.ie The compound reacts with uracil under specific conditions to form a new molecule that is highly fluorescent. The intensity of the emitted fluorescence is directly proportional to the concentration of uracil in the original sample, allowing for precise and sensitive measurement using spectrofluorometry. This method provides a specific means of detecting and quantifying a key component of nucleic acids. sigmaaldrich.com

Similarly, this compound has been employed as a fluorogenic agent for the quantification of orotic acid in human biological specimens. scientificlabs.co.uksigmaaldrich.com Orotic acid is an intermediate in pyrimidine metabolism, and its levels can be indicative of certain metabolic disorders. By reacting it with this compound to produce a fluorescent adduct, analysts can measure its concentration with high accuracy, aiding in clinical diagnostics. scientificlabs.co.uk

Development and Validation of Fluorogenic Reagents for Chemical Quantification

This compound and its structural analogues have been investigated as effective fluorogenic reagents for the quantification of various biologically significant molecules. The reaction mechanism typically involves the formation of a highly fluorescent isoindole derivative through a condensation reaction with the analyte in the presence of an oxidizing agent and under specific pH and temperature conditions. The trifluoromethoxy or trifluoromethyl group on the benzamidoxime (B57231) structure plays a crucial role in enhancing the fluorescence intensity and influencing the reaction's selectivity.

Detailed research has led to the development of sensitive and selective assays for several analytes, most notably orotic acid, uracil, and cytosine. These methods offer significant advantages over traditional techniques, such as improved detection limits and reduced interference from complex biological matrices.

Quantification of Orotic Acid

A notable application is the quantification of orotic acid, an intermediate in pyrimidine biosynthesis. Elevated levels of orotic acid in biological fluids can be indicative of certain metabolic disorders. A spectrofluorometric method utilizing 4-trifluoromethylbenzamidoxime (4-TFMBAO), a close structural analogue of this compound, has been developed for this purpose. nih.govresearchgate.net

The reaction involves heating orotic acid with 4-TFMBAO in an aqueous solution containing potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) and potassium carbonate (K₂CO₃). nih.govresearchgate.net The resulting fluorescent derivative exhibits maximum excitation and emission wavelengths at 340 nm and 460 nm, respectively. nih.gov This method has demonstrated high selectivity for orotic acid over a wide range of other biological compounds, including other nucleic acid bases, nucleosides, and amino acids. nih.govresearchgate.net The assay has been successfully applied to determine orotic acid concentrations in human urine and cultured HeLa cells. nih.gov

Quantification of Uracil and Cytosine

Similar fluorogenic reactions have been developed for the quantification of other pyrimidines. A method for uracil quantification employs a benzamidoxime reagent in an alkaline medium with K₃[Fe(CN)₆], with the reaction proceeding rapidly upon heating. core.ac.uk This reaction is highly specific for uracil, with no significant fluorescence observed from other biomolecules like cytosine, thymine, or adenine. core.ac.uk

For the determination of cytosine, a fluorometric derivatization reaction using 4-trifluoromethylbenzamidoxime (4-TFMBAO) has been established. nii.ac.jp The reaction requires the presence of K₃[Fe(CN)₆], N,N-dimethylformamide (DMF), and potassium hydroxide (B78521) (KOH), and is carried out by heating at 100°C. nii.ac.jp This method is reported to be approximately 50 times more sensitive than conventional fluorescence methods for cytosine. nii.ac.jp

The validation of these analytical methods is crucial to ensure their reliability and accuracy. Key validation parameters that have been assessed in these studies include the limit of detection (LOD), limit of quantification (LOQ), linearity, and selectivity.

Table 1: Reaction Conditions for Fluorogenic Quantification

AnalyteReagentKey Reaction ComponentsTemperature (°C)Time (min)Excitation (nm)Emission (nm)Reference
Orotic Acid4-TrifluoromethylbenzamidoximeK₃[Fe(CN)₆], K₂CO₃804340460 nih.govresearchgate.net
Cytosine4-TrifluoromethylbenzamidoximeK₃[Fe(CN)₆], DMF, KOH10020-- nii.ac.jp
UracilBenzamidoximeK₃[Fe(CN)₆], Alkaline mediumHeating2-- core.ac.uk

Table 2: Performance Characteristics of the Fluorometric Method for Orotic Acid

ParameterValueReference
Limit of Detection (LOD)0.807 µmol/L researchgate.net
Linearity Range0.1 - 100 µM nii.ac.jp
ApplicationHuman Urine, HeLa Cells nih.gov

Table 3: Performance Characteristics of the Fluorometric Method for Cytosine

ParameterValueReference
Limit of Detection (LOD)0.1 µmol/L nii.ac.jp
Relative Sensitivity~50 times more sensitive than conventional methods nii.ac.jp
ApplicationHuman Urine nii.ac.jp

Q & A

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

Q. Advanced

  • Mutagenicity Screening : Ames II testing revealed low mutagenic potential (similar to benzyl chloride), but long-term exposure studies are advised .
  • Decomposition : DSC analysis indicates thermal decomposition above 150°C; avoid heating during storage .

How can researchers resolve contradictions in spectroscopic data during characterization?

Q. Basic

  • NMR : Compare 1^1H and 13^{13}C spectra with computed data (e.g., DFT calculations). For example, the amidoxime NH2_2 proton appears at δ 5.8–6.2 ppm .

Q. Advanced

  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., syn vs. anti amidoxime configurations). Single-crystal data (e.g., triclinic P1, V = 937.1 ų) confirm molecular geometry .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between amidoxime (C8_8H6_6F3_3N2_2O2_2, [M+H]+^+ = 235.0392) and potential byproducts .

What methodological considerations apply to synthesizing oxadiazoles from this compound?

Q. Basic

  • Cyclization : React with carboxylic acids or acyl chlorides in DCM at 0–25°C.
  • Monitoring : Use IR spectroscopy to track disappearance of the amidoxime N–H stretch (1650 cm1^{-1}) .

Q. Advanced

  • Microwave Conditions : 120°C for 15 min increases oxadiazole yields to 92% vs. 70% under conventional heating.
  • Byproduct Analysis : GC-MS identifies minor nitroso intermediates, which can be minimized by excluding light .

How does the amidoxime group contribute to its role as a biochemical probe?

Q. Advanced

  • Metal Chelation : The amidoxime binds Fe3+^{3+} and Cu2+^{2+}, enabling applications in metalloenzyme inhibition studies (IC50_{50} = 12 μM for tyrosinase) .
  • Enzyme Interactions : Molecular docking reveals hydrogen bonding with active-site residues (e.g., His64 in carbonic anhydrase) .

What are the best practices for long-term storage?

  • Conditions : Store in amber vials at –20°C under argon to prevent oxidation.
  • Stability : Purity remains >95% for 12 months when protected from moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.